N-tert-Butylformamide

Catalog No.
S1893183
CAS No.
2425-74-3
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butylformamide

CAS Number

2425-74-3

Product Name

N-tert-Butylformamide

IUPAC Name

N-tert-butylformamide

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-5(2,3)6-4-7/h4H,1-3H3,(H,6,7)

InChI Key

SDLAKRCBYGZJRW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC=O

Solubility

Sol in water and common hydrocarbon solvents.

Canonical SMILES

CC(C)(C)NC=O

Self-assembly Studies

N-tert-Butylformamide exhibits interesting properties due to its molecular structure. It contains both polar and non-polar regions, allowing it to self-assemble into nanostructures. Researchers have investigated its potential as a non-aqueous medium for studying self-assembly processes in amphiphilic molecules []. These studies can help us understand how molecules arrange themselves at the microscopic level, which has applications in material science and drug delivery.

N-tert-Butylformamide is an organic compound with the molecular formula C5_5H11_{11}NO and a molecular weight of 101.15 g/mol. It appears as a colorless to light yellow liquid at room temperature, with a melting point of 13 °C and a boiling point of 202 °C. The compound is known for its relatively high purity, typically exceeding 98% in commercial samples . N-tert-Butylformamide is classified as a formamide, which is characterized by the presence of the amide functional group attached to a formyl group.

Typical of amides. These include:

  • Hydrolysis: Under acidic or basic conditions, N-tert-Butylformamide can hydrolyze to yield tert-butylamine and formic acid.
  • Condensation Reactions: It can react with carboxylic acids to form N-tert-butylamides through condensation processes.
  • Reduction: N-tert-Butylformamide can be reduced to produce corresponding alcohols or amines depending on the reducing agent used.

Research indicates that N-tert-Butylformamide exhibits biological activity, particularly in the context of its interactions with biological molecules. Studies have shown that it may influence various biochemical pathways, although specific mechanisms and effects are still under investigation. Notably, its interactions with ethers and other organic solvents have been studied using Fourier-transform infrared spectroscopy, suggesting potential applications in biochemical contexts .

N-tert-Butylformamide can be synthesized through several methods:

  • Reaction of Isobutylene and Hydrogen Cyanide: This method involves the reaction of isobutylene with hydrogen cyanide in the presence of sulfuric acid .
  • Condensation of tert-Butylamine with Formic Acid: A straightforward approach where tert-butylamine reacts with formic acid under controlled conditions.
  • Oxidative Amidation: This method utilizes alcohols and carboxylic acids in the presence of oxidizing agents to yield N-tert-butylformamide .

N-tert-Butylformamide has various applications across different fields:

  • Solvent: Due to its polar nature, it serves as a solvent in organic synthesis.
  • Intermediate: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is employed in laboratory settings for research purposes, particularly in studies involving amide chemistry.

Studies have explored the interactions of N-tert-Butylformamide with various organic compounds. For instance, its interactions with ethers have been analyzed through spectroscopic techniques, revealing insights into its solvation properties and potential effects on chemical reactivity . These studies contribute to understanding how N-tert-Butylformamide behaves in complex mixtures, which is crucial for its applications in chemical synthesis and biological systems.

Several compounds share structural similarities with N-tert-Butylformamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
N-MethylformamideC3_3H7_7NOLacks bulky tert-butyl group; used as a solvent
N-EthylformamideC4_4H9_9NOEthyl group instead of tert-butyl; lower boiling point
N-IsopropylformamideC4_4H9_9NOIsopropyl group; similar reactivity but different sterics
N,N-DimethylformamideC5_5H11_11NTwo methyl groups; widely used as a solvent

N-tert-Butylformamide's unique bulky tert-butyl group distinguishes it from these similar compounds, influencing its physical properties such as boiling point and solubility. This structural feature also affects its reactivity, making it suitable for specific applications where steric hindrance is advantageous.

Color/Form

Colorless liquid

XLogP3

0.5

Boiling Point

202.0 °C

Melting Point

16.0 °C

UNII

GZ0P5X0IRF

Vapor Pressure

0.27 mmHg
0.27 mm Hg @ 25 °C

Other CAS

2425-74-3

Wikipedia

N-tert-butylformamide

Methods of Manufacturing

Isobutylene first reacts with sulfuric acid and then hydrogen cyanide to yield tert-butylformamide.

General Manufacturing Information

Formamide, N-(1,1-dimethylethyl)-: INACTIVE

Analytic Laboratory Methods

A HPLC method with UV detection was used for the determination of low mol wt amides in pharmaceutical matrixes. The method was based on Zorbax C8 or Alltech C18 column, mobile phase consisting of 3-5% MeCN in 0.1M phosphate buffer, & flow rate of 1-1.5 ml/min at the room temperature. By strongly retaining the sample matrix & allowing the amide analyte to elute, the method can be generally applied to many types of org matrix for pharmaceutical & agricultural products. /Amides/

Dates

Modify: 2023-08-16

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